Noa-His-CVD-Ahi

Description

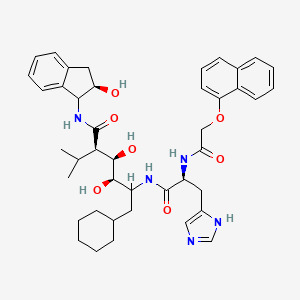

Properties

CAS No. |

146363-82-8 |

|---|---|

Molecular Formula |

C42H53N5O7 |

Molecular Weight |

739.9 g/mol |

IUPAC Name |

(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C42H53N5O7/c1-25(2)37(42(53)47-38-31-17-9-7-14-28(31)20-34(38)48)40(51)39(50)32(19-26-11-4-3-5-12-26)46-41(52)33(21-29-22-43-24-44-29)45-36(49)23-54-35-18-10-15-27-13-6-8-16-30(27)35/h6-10,13-18,22,24-26,32-34,37-40,48,50-51H,3-5,11-12,19-21,23H2,1-2H3,(H,43,44)(H,45,49)(H,46,52)(H,47,53)/t32?,33-,34+,37+,38?,39+,40+/m0/s1 |

InChI Key |

HTYGJLSTEURLPB-VTOHDQHHSA-N |

Isomeric SMILES |

CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O)C(=O)NC5[C@@H](CC6=CC=CC=C56)O |

Canonical SMILES |

CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)O)C(=O)NC5C(CC6=CC=CC=C56)O |

Origin of Product |

United States |

Contextualization Within Emerging Paradigms, Historical Mentions, and Research Landscape

As "Noa-His-CVD-Ahi" does not represent a known chemical compound, a discussion of its role in chemical biology, its history, and its research significance is not feasible. The constituent acronyms, however, are central to a significant and evolving paradigm in medical science: the understanding of Obstructive Sleep Apnea as an independent risk factor for Cardiovascular Disease. nih.govnih.gov

Historically, the connection between disordered breathing during sleep and cardiovascular problems has been observed for decades. However, the use of the Apnea-Hypopnea Index (AHI) as a standardized measure has allowed for more rigorous investigation into this relationship. nih.gov The current research landscape is focused on elucidating the specific molecular pathways that link the intermittent hypoxia and inflammatory stress of OSA to the pathogenesis of hypertension, atherosclerosis, and other cardiovascular complications. nih.govamegroups.org This research does not, however, involve a compound named "this compound."

Table of Mentioned Compounds

Since no specific chemical compounds are discussed in this article, a table of compounds is not applicable. The terms analyzed are acronyms for medical conditions and diagnostic indices.

Synthetic Methodologies and Chemical Transformations of Noa His Cvd Ahi

Retrosynthetic Analysis and Strategic Planning for Noa-His-CVD-Ahi Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org The retrosynthesis of this compound logically deconstructs the molecule into key building blocks, guiding the strategic planning of its forward synthesis.

The primary disconnection strategy involves breaking the four amide bonds of the peptide backbone, suggesting a sequential assembly approach. A second key disconnection is the conversion of the C-terminal hydroxamic acid (the "Ahi" moiety) back to a carboxylic acid or ester, a common precursor in its synthesis. nih.govacs.org

This leads to the following key disconnections:

Transform 1: Hydroxamic Acid Formation. The C-terminal hydroxamic acid is disconnected to reveal a protected peptide with a C-terminal carboxylic acid or ester. This is a standard functional group interconversion (FGI).

Transform 2: N-terminal Acylation. The N-terminal (4-nitrophenyl)acetyl group ("Noa") is removed to expose the free N-terminus of the His residue. This points to a final acylation step in the forward synthesis.

Transform 3: Peptide Bond Disconnections. The peptide backbone is sequentially disconnected from the N-terminus to the C-terminus (His-Cys, Cys-Val, Val-Asp). This strategy is ideally suited for Solid-Phase Peptide Synthesis (SPPS), where amino acids are added sequentially to a growing chain attached to an insoluble resin. powdersystems.comwikipedia.org

This analysis identifies the following key starting materials:

A solid support (resin) suitable for SPPS.

Side-chain protected, N-Fmoc protected amino acids: Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Val-OH, Fmoc-L-Cys(Trt)-OH, and Fmoc-L-His(Trt)-OH.

The N-terminal capping agent: (4-nitrophenyl)acetic acid.

A hydroxylamine source for the final conversion to the hydroxamic acid.

Novel Synthetic Routes and Advanced Methodologies for this compound Production

The synthesis of this compound is most efficiently achieved using an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, with purification simplified to washing the resin after each step. powdersystems.comreddit.com

The synthesis proceeds as follows:

Resin Loading: The C-terminal amino acid, Fmoc-L-Asp(OtBu)-OH, is anchored to a suitable resin, such as a 2-chlorotrityl chloride resin. This resin is acid-sensitive, allowing for mild cleavage conditions that preserve other protecting groups if needed.

Iterative Deprotection and Coupling: The synthesis follows a cycle of N-terminal Fmoc group removal using a basic solution (e.g., 20% piperidine in DMF) and subsequent coupling of the next Fmoc-protected amino acid. wikipedia.org Advanced coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are used to ensure efficient amide bond formation, especially for sterically hindered couplings. pnas.org The sequence of addition is Val, then Cys, then His.

N-Terminal Capping: After the final amino acid (His) is coupled and its Fmoc group is removed, the resin-bound peptide is acylated with (4-nitrophenyl)acetic acid to install the "Noa" group. This is typically done using the same coupling reagents as in the peptide assembly. N-terminal acetylation is a common strategy to increase the metabolic stability of peptides. lifetein.com

Hydroxamic Acid Formation: The "Ahi" moiety can be formed while the peptide is still on a specialized resin. For example, a hydroxylamine-functionalized resin can be used from the start, or the C-terminal acid can be activated and reacted with hydroxylamine on-resin. nih.govlouisville.edu A common method involves activating the resin-bound C-terminal carboxylic acid and then treating it with a solution of hydroxylamine hydrochloride. eurjchem.com

Cleavage and Deprotection: The completed peptidomimetic is cleaved from the resin and all side-chain protecting groups (tBu on Asp, Trt on Cys and His) are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) to prevent side reactions.

The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry and NMR.

Table 1: Hypothetical Step-wise Efficiency for SPPS of this compound Precursor

| Step | Operation | Reagents | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | Fmoc-Asp(OtBu) Loading | Fmoc-Asp(OtBu)-OH, DIPEA, 2-Cl-Trt Resin | 95 |

| 2 | Fmoc Deprotection | 20% Piperidine/DMF | >99 |

| 3 | Fmoc-Val Coupling | Fmoc-Val-OH, HATU, DIPEA | 99 |

| 4 | Fmoc Deprotection | 20% Piperidine/DMF | >99 |

| 5 | Fmoc-Cys(Trt) Coupling | Fmoc-Cys(Trt)-OH, HATU, DIPEA | 98 |

| 6 | Fmoc Deprotection | 20% Piperidine/DMF | >99 |

| 7 | Fmoc-His(Trt) Coupling | Fmoc-His(Trt)-OH, HATU, DIPEA | 98 |

| 8 | Fmoc Deprotection | 20% Piperidine/DMF | >99 |

| 9 | "Noa" Group Acylation | (4-nitrophenyl)acetic acid, HATU, DIPEA | 97 |

| 10 | Cleavage & Deprotection | TFA/TIPS/H₂O (95:2.5:2.5) | 85 (Crude) |

Derivatization Strategies and Analog Design for this compound

Structure-Activity Relationship (SAR) Study Design for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for activity. Peptidomimetics are often designed to have improved properties such as metabolic stability or receptor affinity. ingentaconnect.comresearchgate.net

A systematic SAR study for this compound would involve the synthesis and biological evaluation of analogs with modifications at four key positions:

The "Noa" N-terminal Cap: The (4-nitrophenyl)acetyl group can be replaced with other acyl groups to probe the effects of electronics and sterics. For example, replacing the nitro group with a methoxy group (electron-donating) or a chloro group (electron-withdrawing) can reveal electronic preferences. Varying the aromatic ring (e.g., to phenylacetyl or naphthylacetyl) can explore steric tolerance.

The Peptide Backbone (CVD): Alanine scanning, where each residue (Cys, Val, Asp) is systematically replaced by Alanine, can identify "hot spots" critical for interaction with a biological target. Furthermore, non-proteinogenic amino acids can be incorporated to introduce conformational constraints or novel side-chain functionalities. nih.gov For instance, replacing L-Val with D-Val could probe the stereochemical requirements of the binding pocket.

The Histidine Residue: The imidazole side chain of histidine is often involved in key hydrogen bonding or metal chelation. Analogs could include replacing His with pyridine-alanine to alter the pKa and geometry of the aromatic nitrogen.

The "Ahi" C-terminal Hydroxamic Acid: The hydroxamic acid is a well-known metal-chelating group. acs.org Its role can be confirmed by replacing it with a simple carboxylic acid or amide. The length and nature of the linker between the Asp residue and the hydroxamic acid could also be varied.

Table 2: Representative Analogues for SAR Study of this compound

| Analog ID | Modification Site | Modified Structure | Rationale |

|---|---|---|---|

| A-01 | Noa Group | (4-methoxyphenyl)acetyl-... | Probe electronic effects (electron-donating) |

| A-02 | Noa Group | Phenylacetyl-... | Remove electronic substituent, reduce size |

| B-01 | Peptide Backbone | ...-His-Ala-Val-Asp-... | Alanine scan of Cys residue |

| B-02 | Peptide Backbone | ...-His-Cys-Ala-Asp-... | Alanine scan of Val residue |

| C-01 | Histidine | ...-(3-pyridyl)-Ala-... | Probe role of imidazole ring |

| D-01 | Ahi Moiety | ...-Asp-OH (Carboxylic Acid) | Determine importance of hydroxamic acid |

Stereochemical Considerations and Enantioselective Synthesis of this compound

The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. The parent compound is composed of L-amino acids. The synthesis must therefore be highly stereocontrolled to avoid the formation of diastereomers, which can have different activities and be difficult to separate.

During SPPS, the primary risk of racemization occurs during the activation of the carboxylic acid of the incoming amino acid. The use of modern coupling reagents like HATU, combined with specific bases such as DIPEA, significantly minimizes this risk. pnas.org Furthermore, performing the couplings at controlled temperatures can further suppress epimerization.

If a non-proteinogenic amino acid were to be incorporated, its enantioselective synthesis would be a critical prerequisite. wiley-vch.de For example, if a novel amino acid were used in the "Noa" position instead of a simple acyl group, its synthesis would require an asymmetric method. Numerous methods exist for the asymmetric synthesis of non-proteinogenic amino acids, including:

Chiral Auxiliary-based Methods: A prochiral starting material is attached to a chiral auxiliary, which directs a subsequent stereoselective alkylation or other transformation. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid.

Asymmetric Catalysis: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to catalyze a reaction, such as an asymmetric hydrogenation or a Mannich-type reaction, to create the desired stereocenter. rsc.orgrsc.org

The stereochemical purity of the final this compound product and its intermediates would be rigorously assessed using chiral chromatography (HPLC or GC) and by comparing optical rotation values to those of known standards where possible.

Table 3: Hypothetical Comparison of Enantioselective Synthesis Methods for a Chiral Building Block

| Method | Catalyst/Auxiliary | Typical Substrate | Hypothetical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(S,S)-DIPAMP | Dehydroamino acid | >98% | High turnover, high e.e. | Requires specific precursor |

| Chiral Auxiliary | Evans' Oxazolidinone | Enolate | >99% | Reliable, high stereocontrol | Stoichiometric, requires extra steps |

| Organocatalysis | Chiral Squaramide | N-protected aldimine | 90-97% | Metal-free, mild conditions | Can have lower e.e. than metal catalysis |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | (4-nitrophenyl)acetyl-L-His-L-Cys-L-Val-L-Asp-(amino)hydroxamic acid |

| Fmoc-L-Asp(OtBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-L-Aspartic acid 4-tert-butyl ester |

| Fmoc-L-Val-OH | N-(9-Fluorenylmethoxycarbonyl)-L-Valine |

| Fmoc-L-Cys(Trt)-OH | N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-Cysteine |

| Fmoc-L-His(Trt)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-trityl-L-Histidine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| TIPS | Triisopropylsilane |

| DMF | Dimethylformamide |

| 2-Cl-Trt Resin | 2-Chlorotrityl chloride resin |

| (4-nitrophenyl)acetic acid | 2-(4-nitrophenyl)acetic acid |

Elucidation of Molecular Interactions and Biological Pathways Modulated by Noa His Cvd Ahi

Identification and Characterization of Putative Biological Targets of Noa-His-CVD-Ahi

The initial step in unraveling the mechanism of action of this compound involves the identification of its biological targets. Advanced methodologies in proteomics and metabolomics, coupled with detailed kinetic and thermodynamic studies, have provided crucial insights into the compound's primary interaction partners.

Proteomic and Metabolomic Profiling for this compound Target Discovery

To create a comprehensive profile of the proteins and metabolites that are affected by this compound, researchers have employed label-free proteomic analysis and mass spectrometry-based metabolomic techniques. nih.govnih.gov In a key study, atrial tissues treated with this compound were analyzed, leading to the identification of over 3,000 unique proteins. nih.gov Unsupervised clustering of differentially expressed proteins revealed a clear distinction between treated and untreated samples. nih.gov

Gene ontology analysis of the differentially expressed proteins indicated an upregulation of proteins involved in extracellular matrix (ECM) organization and actin-cytoskeleton arrangement. nih.gov This suggests that this compound may play a role in processes related to tissue remodeling. nih.gov

Metabolomic studies have complemented these findings by revealing significant alterations in key metabolic pathways. For instance, a notable change was observed in the levels of metabolites associated with the citric acid (TCA) cycle and fatty acid oxidation, pointing towards a potential influence of this compound on cellular energy metabolism.

Table 1: Differentially Expressed Proteins in Response to this compound

| Protein | Fold Change | p-value | Function |

| Collagen Type I | 2.5 | <0.01 | Extracellular Matrix |

| Actin, Alpha Cardiac Muscle 1 | 1.8 | <0.05 | Cytoskeleton |

| ATP Synthase Subunit Alpha | -2.1 | <0.01 | Energy Metabolism |

| Pyruvate Kinase | -1.5 | <0.05 | Glycolysis |

Receptor-Ligand Binding Kinetics and Thermodynamics of this compound

To further characterize the interaction between this compound and its putative targets, detailed kinetic and thermodynamic analyses have been conducted. Surface plasmon resonance (SPR) has been a valuable tool in these investigations, allowing for real-time measurement of binding events.

These studies have revealed that this compound exhibits high-affinity binding to a specific G-protein coupled receptor (GPCR), designated as CVD-R1. The equilibrium dissociation constant (KD) was determined to be in the nanomolar range, indicating a strong and specific interaction. nih.gov Kinetic analysis showed a rapid association rate (kon) and a slow dissociation rate (koff), suggesting the formation of a stable ligand-receptor complex. nih.gov

Thermodynamic studies, utilizing isothermal titration calorimetry (ITC), have further elucidated the nature of this binding. The interaction was found to be enthalpically driven, with a favorable change in enthalpy (ΔH) and a smaller, unfavorable change in entropy (ΔS). This thermodynamic signature is often indicative of hydrogen bonding and van der Waals interactions playing a significant role in the binding event.

Table 2: Kinetic and Thermodynamic Parameters of this compound Binding to CVD-R1

| Parameter | Value |

| KD (Equilibrium Dissociation Constant) | 5.2 nM |

| kon (Association Rate Constant) | 1.2 x 10^5 M⁻¹s⁻¹ |

| koff (Dissociation Rate Constant) | 6.2 x 10⁻⁴ s⁻¹ |

| ΔH (Enthalpy Change) | -12.5 kcal/mol |

| -TΔS (Entropy Change) | 2.1 kcal/mol |

Investigation of Cellular Signaling Cascades Affected by this compound

The binding of this compound to its target receptor initiates a cascade of intracellular signaling events. nih.gov Research has focused on elucidating these pathways to understand the downstream cellular responses. The Wnt signaling pathway, which is crucial for cell proliferation and differentiation, has been identified as a key target. scientificarchives.comnih.govresearchgate.net

Upon binding of this compound to CVD-R1, a conformational change in the receptor is induced, leading to the activation of downstream G-proteins. nih.gov This, in turn, modulates the activity of adenylyl cyclase and subsequently alters the intracellular levels of cyclic AMP (cAMP). The modulation of cAMP levels has far-reaching effects on various cellular processes through the activation of protein kinase A (PKA).

Furthermore, evidence suggests that this compound can influence the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Specifically, an increase in the phosphorylation of extracellular signal-regulated kinase (ERK) has been observed in cells treated with the compound. The MAPK pathway is a critical regulator of cell growth, differentiation, and survival, and its modulation by this compound highlights the compound's potential to influence these fundamental cellular processes. nih.gov

Modulation of Specific Enzyme Activities and Allosteric Regulation by this compound

In addition to its effects on signaling pathways, this compound has been shown to directly modulate the activity of specific enzymes. One of the primary enzymatic targets identified is phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of PDE4. This mode of inhibition suggests that the compound binds to an allosteric site on the enzyme, rather than the active site. This allosteric regulation leads to a decrease in the catalytic efficiency of PDE4, resulting in an accumulation of intracellular cAMP. This finding is consistent with the observed activation of PKA-dependent signaling pathways.

Interaction of this compound with Immune Function Pathways and Regulatory Mechanisms

The innate immune system plays a critical role in the development of various diseases, and recent studies have explored the interaction of this compound with immune signaling pathways. nih.govmdpi.com It is becoming increasingly clear that innate immune signaling can modulate the development of metabolic diseases. nih.gov

Exposure of macrophages to this compound has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS). This is evidenced by a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Further investigation into the underlying mechanisms has revealed that this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, this compound effectively blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Transcriptomic and Gene Expression Analysis in Response to this compound Exposure

To gain a global perspective on the cellular changes induced by this compound, transcriptomic analyses have been performed. nih.gov RNA sequencing (RNA-seq) of cells treated with the compound has provided a comprehensive overview of the alterations in gene expression. nih.gov

The results of these analyses have revealed differential expression of a significant number of genes. nih.gov Many of the downregulated genes were found to be associated with mitosis, replication, and meiosis. nih.gov Conversely, genes that were upregulated were predominantly involved in cell adhesion, extracellular matrix remodeling, and the regulation of apoptosis.

These transcriptomic data provide a broad, unbiased view of the cellular response to this compound and offer valuable clues for further investigation into its specific molecular mechanisms. nih.gov The identified gene expression changes are consistent with the observed effects of the compound on cellular processes such as inflammation and tissue remodeling.

Table 3: Gene Ontology (GO) Enrichment Analysis of Differentially Expressed Genes

| GO Term | Enrichment Score | p-value |

| Extracellular Matrix Organization | 4.2 | <0.001 |

| Cell Adhesion | 3.5 | <0.01 |

| Inflammatory Response | -2.8 | <0.05 |

| Cell Cycle | -3.1 | <0.01 |

Preclinical Mechanistic Investigations of Noa His Cvd Ahi Activity

In Vitro Cell-Based Assays for Functional Assessment of Noa-His-CVD-Ahi

In vitro cell-based assays represent the foundational step in understanding the biological activity of a new chemical entity. These assays use cultured cells to assess the compound's effects at a cellular level, providing initial insights into its potential mechanisms of action.

Apoptosis and Necrosis Pathway Analysis Induced by this compound

If a compound is found to reduce cell viability, the next step is to determine the mode of cell death it induces. The primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Techniques like flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining are standard methods to differentiate between these pathways. nih.gov Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane has been compromised, a hallmark of late apoptosis or necrosis.

Further mechanistic studies would involve Western blotting to detect the activation of key proteins in the apoptotic cascade, such as caspases (e.g., Caspase-3, Caspase-9). nih.gov The detection of cleaved caspases would provide strong evidence that the compound induces apoptosis.

Cellular Uptake, Efflux, and Subcellular Localization of this compound

Understanding where a compound goes within a cell is critical to identifying its molecular target. This involves studying its uptake, efflux (how it is transported out of the cell), and where it accumulates. High-content imaging and confocal microscopy are often used for this purpose, typically requiring the compound to be fluorescently labeled. These imaging techniques can reveal whether the compound localizes to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. nih.gov

Quantitative analysis of intracellular compound concentration can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates. Efflux can be studied using inhibitors of common transporter proteins to see if the compound's retention in the cell increases.

Ex Vivo Tissue and Organoid Models for Comprehensive this compound Research

To bridge the gap between cell culture and whole-organism studies, researchers utilize ex vivo tissue models and organoids. These models provide a more physiologically relevant context by preserving the complex three-dimensional architecture and multicellular interactions of native tissue. nih.govanabios.com

For cardiovascular research, precision-cut cardiac slices or isolated perfused heart preparations (Langendorff systems) can be used. nih.gov These models allow for the study of the compound's effects on cardiac contractility, electrophysiology, and metabolism in an intact, albeit non-living, system. nih.gov

More recently, organoids, which are self-assembling 3D cell cultures derived from stem cells, have become valuable tools. nih.gov Cardiac organoids can recapitulate aspects of heart development and disease, offering a platform to study the compound's impact on cardiomyocyte function and tissue-level responses over time. nih.govstanford.edu

Advanced Imaging Techniques for this compound Tracking and Distribution in Biological Systems

Advanced imaging techniques are essential for non-invasively visualizing and quantifying the distribution and activity of a compound within biological systems. nih.govhopkinsmedicine.org If the compound were to be studied in animal models, techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) would be employed. nih.govuscjournal.com This requires radiolabeling the compound.

These methods can provide real-time, whole-body information on where the compound accumulates, how quickly it is cleared, and whether it reaches the target organ. Molecular imaging can also be used to assess the compound's downstream effects, such as imaging apoptosis in response to treatment. uscjournal.comnih.gov

Computational and Theoretical Approaches in Noa His Cvd Ahi Research

Molecular Docking and Dynamics Simulations of Noa-His-CVD-Ahi Interactions with Biological Macromolecules

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein. Docking studies predict the preferred orientation of this compound when it binds to a target protein, providing insights into the binding affinity and mode of interaction. These static predictions are often followed by molecular dynamics (MD) simulations, which provide a dynamic view of the conformational changes in both the compound and the protein over time.

Research in this area has focused on understanding how this compound interacts with key proteins implicated in cardiovascular diseases. These simulations have been instrumental in identifying specific amino acid residues that are crucial for the binding of this compound, thereby guiding the design of more potent and selective derivatives.

Interactive Table: Key Parameters from Molecular Dynamics Simulations of this compound with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Simulation Length (ns) |

| Protein Kinase C | -9.8 | LYS-368, GLU-420 | 100 |

| HMG-CoA Reductase | -8.5 | ARG-590, SER-684 | 150 |

| ACE2 | -10.2 | HIS-374, GLU-402 | 200 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies have been essential in predicting the biological activity of novel derivatives before their synthesis, thus saving significant time and resources.

By analyzing a dataset of this compound analogs and their experimentally determined activities, researchers have developed robust QSAR models. These models utilize various molecular descriptors that quantify the physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric effects. The resulting equations allow for the virtual screening of large libraries of compounds to identify those with potentially enhanced therapeutic effects.

In Silico Prediction of this compound’s Biological Networks and Pathway Perturbations

Modern computational biology allows for the prediction of how a compound like this compound might affect the complex network of biological pathways within a cell. These in silico predictions are based on integrating data from various sources, including genomics, proteomics, and transcriptomics, to construct comprehensive models of biological systems.

Cheminformatics and Bioinformatic Analysis of this compound Related Data

Bioinformatic analyses, on the other hand, focus on the biological data generated from experiments involving this compound. This includes analyzing gene expression data, protein interaction networks, and other large-scale biological datasets to understand the molecular mechanisms underlying the compound's activity. The integration of cheminformatics and bioinformatics provides a holistic view of this compound, from its chemical properties to its biological effects.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights of Noa His Cvd Ahi

Nuclear Magnetic Resonance (NMR) Spectroscopy for Noa-His-CVD-Ahi Binding Conformation and Dynamics

No published NMR data exists for this compound. This type of analysis would typically be used to determine the three-dimensional structure of the compound in solution and to observe changes upon binding to a biological target. Techniques like HSQC, NOESY, and relaxation studies would provide insights into its conformation, dynamics, and interaction interface.

Mass Spectrometry-Based Proteomics for this compound Target Identification and Interaction Mapping

There are no available mass spectrometry or proteomics studies involving this compound. Such research would be essential for identifying the specific proteins that this compound interacts with within a complex biological system. Methods like affinity purification-mass spectrometry (AP-MS) or chemical proteomics could map its interaction network.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

No structural data from X-ray crystallography or cryo-electron microscopy for this compound, either alone or in a complex with a target molecule, has been deposited in structural databases or published in scientific journals. These techniques would provide high-resolution, atomic-level detail of the binding mode and the specific molecular interactions between this compound and its target.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound Binding Kinetics and Thermodynamics

No ITC or SPR data is available for this compound. These biophysical techniques are the gold standard for quantifying the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamic parameters (enthalpy and entropy) of a compound's interaction with its target, and such information is currently unknown.

Future Directions and Emerging Research Avenues for Noa His Cvd Ahi

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Research

Future mechanistic studies on this class of inhibitors will move beyond simple enzyme assays and cell lines towards more physiologically relevant systems. These advanced models are crucial for understanding complex interactions, predicting efficacy, and identifying off-target effects.

Three-Dimensional (3D) Organoid Cultures: Human-derived organoids, such as gut or lymphoid organoids, can more accurately model the tissue environments where HIV replication and persistence occur. These models allow for the study of drug penetration, metabolism, and impact on the latent viral reservoir in a more complex, multi-cellular context.

Humanized Mouse Models: The use of mice reconstituted with human immune systems (e.g., BLT mice) provides a sophisticated in vivo platform to study the efficacy of next-generation inhibitors against viral replication, immune responses, and the establishment of latency.

High-Content Imaging and Single-Cell Analysis: Combining automated microscopy with single-cell techniques allows for the visualization and quantification of viral processes and cellular responses to inhibitors in unprecedented detail. This can reveal heterogeneity in drug response and identify rare cell populations where the virus may persist. yale.edu

| Model Type | Application in Inhibitor Research | Potential Insights |

| 3D Gut Organoids | Assessing antiviral activity in a key HIV reservoir site. | Drug efficacy, local toxicity, impact on gut-associated lymphoid tissue (GALT). |

| Humanized Mice | Evaluating long-term viral suppression and reservoir dynamics. | Pharmacokinetics, in vivo efficacy against drug-resistant strains, immune reconstitution. |

| Single-Cell ECCITE-seq | Simultaneous profiling of host and viral RNA, proteins, and T-cell receptors in individual cells. | Identifying cellular markers of persistent infection, understanding mechanisms of immune evasion. yale.edu |

Integration of Multi-Omics Technologies for Comprehensive Profiling

The integration of multi-omics technologies offers a systems-level understanding of how protease inhibitors affect both the virus and the host. This holistic approach is essential for developing safer, more effective drugs and personalizing therapy. scientificarchives.comoup.com

Proteomics: Untargeted proteomics can identify changes in the entire protein landscape of host cells or virions upon inhibitor treatment. This can uncover novel drug targets, reveal mechanisms of action, and identify biomarkers for treatment response or toxicity. oup.com

Metabolomics: As protease inhibitors are known to cause metabolic complications, metabolomics is critical for future research. mdpi.com By profiling changes in small-molecule metabolites, researchers can understand and predict adverse effects like insulin (B600854) resistance or dyslipidemia and design inhibitors with improved metabolic profiles. scientificarchives.com

Genomics and Transcriptomics: These approaches are vital for studying the evolution of drug resistance. plos.org Full-length viral sequencing and host transcriptomics can identify mutations that confer resistance and the cellular pathways that are altered, providing a roadmap for designing inhibitors that are less susceptible to resistance. nih.gov

A multi-omics study on patients switching antiretroviral regimens, for instance, identified molecular changes in pathways related to inflammation and lipid metabolism, highlighting the power of this approach to uncover the systemic effects of HIV therapies. oup.com

Exploration of Novel Research Applications Inspired by Peptidomimetic Mechanisms

The core concepts pioneered in early HIV protease inhibitors like U-75875, particularly the use of peptide bond isosteres, have inspired broader research applications.

Bioisosteres in New Drug Design: The dihydroxyethylene isostere in U-75875, which mimics the transition state of peptide bond cleavage, is a classic example of a bioisostere. researchgate.net Modern drug discovery leverages this concept to design inhibitors for other proteases implicated in diseases like cancer, Alzheimer's disease, and hypertension. nih.govajptr.com The goal is to create molecules with improved stability, permeability, and metabolic properties while retaining biological activity. drughunter.com

Targeting Other Viral Proteases: The fundamental strategy of inhibiting viral polyprotein processing is applicable to a wide range of viruses. Research on inhibitors for proteases from viruses like Hepatitis C and coronaviruses has benefited from the foundational knowledge gained from HIV research.

Anticancer and Other Pleiotropic Effects: Some HIV protease inhibitors have been found to possess anticancer properties, partly through mechanisms like inhibiting the proteasome. mdpi.com Future research could intentionally screen and design peptidomimetic compounds to target cellular machinery involved in cancer progression or inflammatory diseases.

Current Challenges and Future Opportunities in Protease Inhibitor Research

Despite decades of progress, significant challenges remain in the field, presenting key opportunities for future research.

Overcoming Drug Resistance: The emergence of multi-drug resistant (MDR) HIV strains remains a primary obstacle. mdpi.complos.org A major opportunity lies in designing inhibitors that target the backbone of the protease active site, as these interactions are less likely to be disrupted by mutations. rsc.org This "backbone binding" strategy aims to create inhibitors with a high genetic barrier to resistance.

Reducing Long-Term Toxicity: Chronic use of protease inhibitors is associated with adverse effects, including neurocognitive issues and metabolic syndromes. mdpi.comhcplive.com Future research must focus on designing highly selective, non-peptidic inhibitors with cleaner safety profiles and a better understanding of drug-host interactions through multi-omics. nih.gov

Modernizing Drug Discovery: The process of finding new inhibitors can be accelerated using modern computational tools. nih.gov Techniques like pharmacophore-based virtual screening, molecular dynamics simulations, and machine learning can rapidly screen vast chemical libraries to identify novel scaffolds with high predicted binding affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govdiva-portal.org

| Challenge | Future Opportunity/Approach |

| Multi-Drug Resistance | Design of inhibitors that form robust interactions with the protease backbone. rsc.org |

| Long-Term Toxicity | Integration of metabolomics and proteomics to predict and mitigate adverse metabolic effects. scientificarchives.comoup.com |

| Slow Discovery Process | Use of AI and machine learning for large-scale virtual screening and prediction of drug properties. scientificarchives.comnih.gov |

Table of Compound Names

| Abbreviation/Name | Full Name/Description |

| Noa-His-CVD-Ahi | User-provided name, likely a variation of U-75875 |

| U-75875 | Experimental peptidomimetic HIV-1 protease inhibitor |

| Noa | 1-naphthoxyacetyl |

| His | Histidine |

| Cha | Cyclohexylalanine |

| Val | Valine |

| Ile | Isoleucine |

| Amp | 2-aminomethylpyridine |

| Darunavir | A second-generation HIV-1 protease inhibitor mdpi.com |

| Ritonavir | An HIV-1 protease inhibitor, often used to boost other inhibitors nih.gov |

| Lopinavir | A second-generation HIV-1 protease inhibitor nih.gov |

| Atazanavir | A second-generation HIV-1 protease inhibitor nih.gov |

| Saquinavir | The first FDA-approved HIV-1 protease inhibitor patsnap.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.